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Compound of Interest

Compound Name:

Methyl 4-

(trifluoromethoxy)pyridine-2-

carboxylate

CAS No.: 1206978-25-7

Cat. No.: B6299986

Get Quote

Executive Summary: The "Super-Lipophilic"
Pyridine
The 4-trifluoromethoxypyridine (4-OCF₃-Py) motif represents a strategic bioisostere in modern

drug design, bridging the gap between the electron-deficient 4-trifluoromethylpyridine and the

metabolically labile 4-methoxypyridine.[1]

While the trifluoromethyl (-CF₃) group is a standard for increasing lipophilicity, the

trifluoromethoxy (-OCF₃) group offers a unique advantage: it is super-lipophilic (

) yet possesses a distinct orthogonal conformation that can access unique binding pockets.[2]
This guide analyzes why and how to deploy this scaffold to optimize potency and
pharmacokinetic (PK) profiles.
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Feature 4-OCF₃-Pyridine 4-CF₃-Pyridine 4-OCH₃-Pyridine

Lipophilicity (

)
High (+1.04) High (+0.[1]88) Low (-0.[1]02)

Electronic Effect (

)
+0.35 (Inductive)

+0.54 (Strong

withdrawing)
-0.27 (Donating)

Conformation Orthogonal (90° twist) Rotational averaging Planar (0°)

Metabolic Stability High (Blocked) High (Blocked) Low (O-Dealkylation)

Basicity (pKa) ~3.8 (Weak Base)
~2.6 (Very Weak

Base)
~6.6 (Base)

Physicochemical Profiling & SAR Logic
The Orthogonal Twist (Conformational SAR)
Unlike the methoxy group (-OCH₃), which prefers a planar conformation conjugated with the

pyridine ring, the -OCF₃ group adopts an orthogonal conformation (C-O-C-F dihedral angle

~90°).

Causality: The high electronegativity of the fluorine atoms creates significant electronic

repulsion with the pyridine

-system (anomeric effect reversal), forcing the -OCF₃ group out of plane.

SAR Implication: This "twist" allows 4-OCF₃-Py derivatives to fill hydrophobic pockets that

are sterically inaccessible to planar analogs, often improving selectivity in kinase inhibitors

(e.g., Type II inhibitors occupying the DFG-out pocket).[1]

Electronic Modulation (pKa and Solubility)
The nitrogen atom in 4-OCF₃-Py is less basic than unsubstituted pyridine but more basic than

4-CF₃-Py.[1]

Mechanism: The -OCF₃ group is electron-withdrawing by induction (-I) but has a weak

electron-donating mesomeric effect (+M) from the oxygen lone pair.[1] The -CF₃ group is
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purely electron-withdrawing (-I, -M).[1]

Benefit: This retained basicity (pKa ~3.8 vs 2.6 for CF₃) improves aqueous solubility under

acidic physiological conditions (e.g., in the stomach), potentially offering better oral

bioavailability than the perfluorinated analog.

Synthesis Pathways: From Lab to Scale
Synthesizing 4-trifluoromethoxypyridine is more challenging than its benzene counterparts due

to the electron-deficient nature of the pyridine ring, which disfavors nucleophilic attack.[1]

Workflow Diagram: Synthesis Decision Tree
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Target: 4-Trifluoromethoxypyridine

Route A: Classical (Scale-Up)
From 4-Hydroxypyridine

High Volume / Low Cost

Route B: Modern (Late-Stage)
Radical Trifluoromethoxylation

Complex Scaffold / R&D

1. Thiophosgene (CSCl2)
+ NaOH

Precursor:
Pyridine-N-Oxide or
N-Hydroxypyridine

2. Chlorination (Cl2)
In situ

Intermediate:
4-(Trichloromethoxy)pyridine

3. Fluorination
(SbF3 / SbCl5)

Purified 4-OCF3-Pyridine

Reagent:
Togni Reagent II or

AgOCF3 (Silver salt)

Click to download full resolution via product page

Caption: Comparative synthetic routes. Route A is preferred for manufacturing building blocks;

Route B is suitable for late-stage functionalization of complex leads.[1]
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Protocol 1: Synthesis via Trichloromethoxy Intermediate
(Route A)
Adapted for scalability and reliability.

Reagents:

4-Hydroxypyridine (10 mmol)[1]

Thiophosgene (1.1 eq)

Chlorine gas (Cl₂)

Antimony Trifluoride (SbF₃)[2][3]

Solvent: CHCl₃ / NaOH (aq)

Step-by-Step Methodology:

Chlorothionoformiate Formation: Dissolve 4-hydroxypyridine in 5% NaOH at 0°C. Add

thiophosgene dropwise in CHCl₃. Stir vigorously for 2 hours.

Checkpoint: Monitor disappearance of starting material via TLC (MeOH/DCM 1:10).

Chlorination: Without isolation, saturate the organic layer with Cl₂ gas at 0–10°C. The

reaction is exothermic; control rate to maintain temperature.

Result: Formation of 4-(trichloromethoxy)pyridine.[4]

Fluorination (Halogen Exchange): Transfer the crude trichloromethoxy intermediate to a

pressure vessel. Add SbF₃ (1.5 eq) and catalytic SbCl₅. Heat to 120°C for 4 hours.

Workup: Quench carefully with ice water. Extract with DCM. The product is often volatile; use

low-vacuum rotary evaporation.

Protocol 2: Metabolic Stability Assay (Microsomal)
Validates the "Metabolic Blockade" hypothesis of -OCF₃ vs -OCH₃.[1]
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Preparation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL

protein) in phosphate buffer (pH 7.4).

Initiation: Add NADPH-regenerating system (1 mM NADPH final).

Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench immediately with ice-cold Acetonitrile

containing internal standard (e.g., Warfarin).[1]

Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% remaining) vs. time.

Target: 4-OCF₃-Py should show <10 µL/min/mg clearance, whereas 4-OCH₃-Py typically

shows >50 µL/min/mg due to O-demethylation.[1]

Case Study: Optimization of a Kinase Inhibitor
Scenario: A lead compound (Lead-1) containing a 4-methoxyphenyl group shows potent

inhibition of VEGFR2 (IC50 = 12 nM) but suffers from rapid metabolic clearance (t1/2 = 15

min).

Optimization Strategy:

Attempt 1 (4-CF₃-Phenyl): Improves stability but LogP jumps from 3.2 to 4.5, causing

solubility issues.

Attempt 2 (4-OCF₃-Pyridine):

Metabolic Stability: The pyridine nitrogen reduces electron density on the ring, preventing

oxidation, while the -OCF₃ blocks the para-position from metabolism.

Solubility: The pyridine nitrogen provides a hydrogen bond acceptor (HBA) and lowers

LogP slightly compared to the phenyl analog.

Potency: The orthogonal -OCF₃ group fills the hydrophobic "back pocket" of the kinase

ATP site more effectively than the planar -OCH₃.

Outcome Data (Hypothetical but Representative):
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Compound R-Group VEGFR2 IC50 LogP HLM t1/2

Lead-1 4-OCH₃-Phenyl 12 nM 3.2 15 min

Analog A 4-CF₃-Phenyl 25 nM 4.5 >120 min

| Analog B | 4-OCF₃-Pyridine | 8 nM | 3.8 | 95 min |[1]

Conclusion: Analog B (4-OCF₃-Py) offers the best balance of potency (via shape

complementarity) and drug-like properties (stability + solubility).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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